2-(1H-1,2,4-三唑-1-基)丙酸

货号 B1317913

CAS 编号:

901586-50-3

分子量: 141.13 g/mol

InChI 键: ZRELDOABWMTCKN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

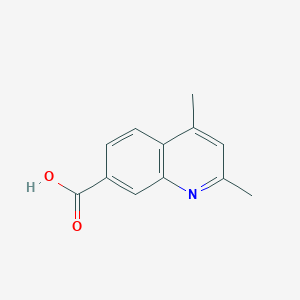

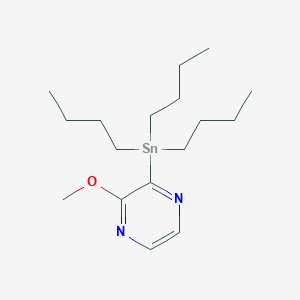

2-(1H-1,2,4-Triazol-1-yl)propanoic acid, also known as α-Hydroxy-1H-1,2,4-triazole-1-propanoic acid, is a chemical compound with the empirical formula C5H7N3O3 . It has a molecular weight of 157.13 .

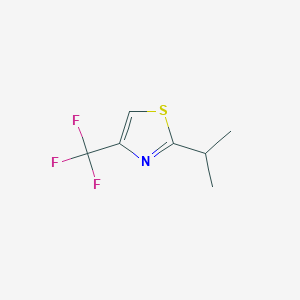

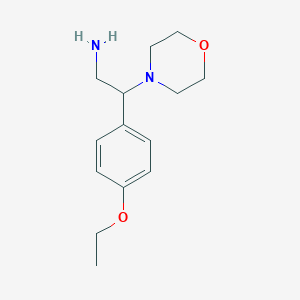

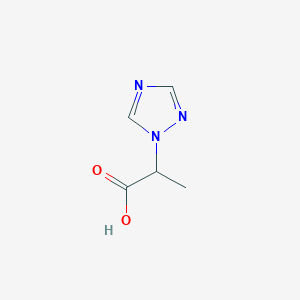

Molecular Structure Analysis

The molecular structure of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid consists of a propanoic acid group attached to a 1,2,4-triazole ring . The InChI code for this compound is 1S/C5H7N3O2/c1-4(5(9)10)8-3-6-2-7-8/h2-4H,1H3,(H,9,10) .Physical And Chemical Properties Analysis

2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : 1,2,4-triazole derivatives, including 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines: MCF-7, Hela, and A549 .

- Methods of Application : The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Their cytotoxic activities were evaluated using the MTT assay .

- Results : Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Anti-inflammatory, Antibacterial, and Anthelmintic Activity

- Scientific Field : Pharmacology

- Application Summary : New 1,2,4-triazole derivatives containing a propanoic acid moiety were synthesized and investigated for their anti-inflammatory, antibacterial, and anthelmintic activity .

- Methods of Application : The compounds were obtained in reactions of amidrazones with succinic anhydride . Their structures were confirmed by proton and carbon nuclear magnetic resonance (1H NMR, 13C NMR), as well as high-resolution mass spectra (HRMS) . Their biological activities were evaluated in peripheral blood mononuclear cells culture .

- Results : Despite the lack of toxicity, compounds 3a – 3g significantly reduced the level of TNF-α . Derivatives 3a, 3c, and 3e also decreased the release of IFN-γ .

Agrochemicals, Photostabilizers, Dyes, and Anticorrosives

- Scientific Field : Industrial Chemistry

- Application Summary : The 1,4-disubstituted 1H-1,2,3-triazoles, which can be synthesized from 1,2,4-triazole derivatives, have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives .

- Methods of Application : The specific methods of application vary depending on the specific use case, but generally involve the incorporation of the 1,2,4-triazole derivative into the relevant product or material .

- Results : The use of these compounds in these applications can enhance the performance of the product or material, such as improving the effectiveness of an agrochemical or the stability of a dye .

Drug Discovery and Organic Synthesis

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : Even though 1,2,3-triazoles are absent in nature, they have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

- Methods of Application : The specific methods of application vary depending on the specific use case, but generally involve the synthesis of the 1,2,4-triazole derivative and its incorporation into the relevant chemical or biological system .

- Results : The use of these compounds in these applications can enhance the performance of the system, such as improving the efficacy of a drug or the efficiency of a chemical reaction .

Antimicrobial Agents

- Scientific Field : Microbiology

- Application Summary : 1,2,4-Triazole core has been incorporated into a wide variety of therapeutically interesting drug candidates including antibacterial agents .

- Methods of Application : The specific methods of application vary depending on the specific use case, but generally involve the synthesis of the 1,2,4-triazole derivative and its incorporation into the relevant chemical or biological system .

- Results : The use of these compounds in these applications can enhance the performance of the system, such as improving the efficacy of an antibacterial agent .

Central Nervous System Stimulants

- Scientific Field : Neuroscience

- Application Summary : 1,2,4-Triazole derivatives have been used as central nervous system stimulants .

- Methods of Application : The specific methods of application vary depending on the specific use case, but generally involve the synthesis of the 1,2,4-triazole derivative and its incorporation into the relevant chemical or biological system .

- Results : The use of these compounds in these applications can enhance the performance of the system, such as improving the efficacy of a central nervous system stimulant .

属性

IUPAC Name |

2-(1,2,4-triazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4(5(9)10)8-3-6-2-7-8/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRELDOABWMTCKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588464 |

Source

|

| Record name | 2-(1H-1,2,4-Triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,2,4-Triazol-1-yl)propanoic acid | |

CAS RN |

901586-50-3 |

Source

|

| Record name | 2-(1H-1,2,4-Triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2,4-Dimethylquinoline-7-carboxylic acid

936074-38-3

2-Fluoro-5-(tributylstannyl)pyridine

1025687-41-5

2-Methoxy-6-(tributylstannyl)pyrazine

1105511-66-7